4-(4-Chloro-2-methoxyphenyl)pyridin-2(1H)-one
Overview
Description
4-(4-Chloro-2-methoxyphenyl)pyridin-2(1H)-one is an organic compound that belongs to the class of pyridinones It is characterized by the presence of a chloro and methoxy substituent on the phenyl ring, which is attached to a pyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-2-methoxyphenyl)pyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methoxybenzaldehyde and 2-pyridone.
Condensation Reaction: The aldehyde group of 4-chloro-2-methoxybenzaldehyde reacts with the nitrogen atom of 2-pyridone under basic conditions to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the desired pyridinone structure.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-2-methoxyphenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The chloro substituent can be reduced to form a hydrogen atom.
Substitution: The chloro substituent can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: 4-(4-Hydroxy-2-methoxyphenyl)pyridin-2(1H)-one.
Reduction: 4-(2-Methoxyphenyl)pyridin-2(1H)-one.
Substitution: 4-(4-Amino-2-methoxyphenyl)pyridin-2(1H)-one.
Scientific Research Applications
4-(4-Chloro-2-methoxyphenyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Medicine: It has potential as a pharmacophore in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-2-methoxyphenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy substituents play a crucial role in modulating the compound’s binding affinity and specificity. The pyridinone core can participate in hydrogen bonding and π-π interactions, which are essential for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chloro-2-methoxyphenyl)pyridine
- 4-(4-Chloro-2-methoxyphenyl)quinoline
- 4-(4-Chloro-2-methoxyphenyl)benzene
Uniqueness
4-(4-Chloro-2-methoxyphenyl)pyridin-2(1H)-one is unique due to the presence of both chloro and methoxy substituents on the phenyl ring, which confer distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-(4-chloro-2-methoxyphenyl)-1H-pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-16-11-7-9(13)2-3-10(11)8-4-5-14-12(15)6-8/h2-7H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMZBASPCQBHMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC(=O)NC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683003 | |
Record name | 4-(4-Chloro-2-methoxyphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90683003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173157-22-6 | |
Record name | 4-(4-Chloro-2-methoxyphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90683003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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